Cas no 1804584-07-3 (3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique trifluoromethoxy and trifluoromethyl substituents, which enhance its electronic and steric properties. The presence of dual amino functionalities at the 2- and 3-positions provides versatile reactivity for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl and trifluoromethoxy groups contribute to increased lipophilicity and metabolic stability, which are advantageous in drug design. The compound's rigid pyridine core ensures structural integrity, while its functional groups allow for selective modifications, enabling applications in the development of bioactive molecules and advanced materials.
3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine structure
1804584-07-3 structure
Product Name:3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
CAS No:1804584-07-3
MF:C8H7F6N3O
MW:275.151102304459
CID:4930570
Update Time:2025-06-08

3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H7F6N3O/c9-7(10,11)3-1-5(18-8(12,13)14)17-4(2-15)6(3)16/h1H,2,15-16H2
    • InChI Key: ZUHFRMXEICWRHY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(CN)C=1N)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • XLogP3: 2
  • Topological Polar Surface Area: 74.2

3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003028-500mg
3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
1804584-07-3 97%
500mg
$1,048.60 2022-04-02
Alichem
A022003028-1g
3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
1804584-07-3 97%
1g
$1,663.20 2022-04-02

Additional information on 3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine

Comprehensive Overview of 3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1804584-07-3)

3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1804584-07-3) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and trifluoromethyl functional groups, exhibits remarkable potential in drug discovery and material science. Its molecular structure, featuring dual amino groups, makes it a versatile intermediate for synthesizing bioactive molecules targeting various diseases, including central nervous system (CNS) disorders and inflammatory conditions.

The growing interest in fluorinated pyridines like this compound stems from their enhanced metabolic stability and lipophilicity, which are critical for improving drug bioavailability. Researchers are particularly intrigued by its potential applications in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, areas dominating recent AI-driven drug discovery trends. With the rise of computational chemistry and machine learning in molecular design, this compound's structural features align with the demand for "fragment-based drug design" and "scaffold hopping" strategies.

From a synthetic chemistry perspective, the presence of both amino and aminomethyl groups at positions 2 and 3 enables diverse derivatization pathways. This flexibility answers the frequent search query: "How to modify pyridine cores for enhanced bioactivity?" The trifluoromethoxy moiety, known for its electron-withdrawing properties, contributes to improved membrane permeability—a hot topic in blood-brain barrier penetration studies. Recent patent analyses reveal structural analogs of this compound being explored for neuroprotective agents, tying into the global focus on neurodegenerative disease therapeutics.

Environmental considerations also play a role in its research trajectory. The compound's fluorine atoms have sparked discussions about "sustainable fluorination methods" in organic synthesis, reflecting the industry's shift toward green chemistry principles. Analytical challenges, such as "HPLC method development for highly fluorinated compounds," frequently appear in scientific forums, indicating practical hurdles in working with such molecules. Advanced techniques like 19F-NMR spectroscopy are often employed for characterization, addressing another common researcher pain point: "How to confirm the structure of polyfluorinated heterocycles?"

In material science applications, this pyridine derivative shows promise in liquid crystal formulations and organic electronic materials, capitalizing on the electron-deficient nature of its trifluoromethyl group. This aligns with the booming interest in "fluorinated organic semiconductors" for flexible electronics. The compound's thermal stability—frequently tested via thermogravimetric analysis (TGA)—makes it suitable for high-performance polymer additives, answering industrial demands for "heat-resistant specialty chemicals."

Quality control aspects of CAS 1804584-07-3 remain a critical discussion point, with analytical chemists emphasizing the need for rigorous impurity profiling using LC-MS techniques. The pharmaceutical industry's stringent requirements for "genotoxic impurity control" in advanced intermediates further elevate the importance of this compound's purity specifications. Recent publications highlight novel crystallization techniques for similar fluorinated pyridines, suggesting potential optimization avenues for large-scale production.

From a commercial standpoint, the global market for fluorinated building blocks is projected to grow significantly, driven by demand in biopharmaceuticals and electronic materials. This positions 3-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine as a valuable candidate for custom synthesis services. Its patent landscape shows increasing activity, particularly in China and Europe, where innovation in heterocyclic chemistry is accelerating. Supply chain professionals often search for "reliable sources of fluorinated pyridine intermediates," indicating robust commercial interest.

Future research directions likely include exploring this compound's role in proteolysis-targeting chimeras (PROTACs)—a cutting-edge therapeutic modality. Its bifunctional amino groups could serve as attachment points for E3 ligase ligands, addressing the popular query: "How to design heterobifunctional degraders?" Additionally, the compound's potential in metal-organic frameworks (MOFs) for gas storage applications aligns with sustainability trends, particularly in "carbon capture materials" development.

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